molecular formula C24H22N4O2S B2703019 2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide CAS No. 956451-48-2

2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide

Cat. No.: B2703019
CAS No.: 956451-48-2
M. Wt: 430.53
InChI Key: CXXDGBCXLXJPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 5-oxoimidazolidin-2-thione core substituted with phenyl and phenylamino groups at positions 1 and 3, respectively.

Properties

IUPAC Name

2-(3-anilino-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-17-12-14-18(15-13-17)25-22(29)16-21-23(30)27(20-10-6-3-7-11-20)24(31)28(21)26-19-8-4-2-5-9-19/h2-15,21,26H,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXDGBCXLXJPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide is a member of the thioxoimidazolidinone class, which has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O2SC_{20}H_{22}N_2O_2S, with a molecular weight of approximately 366.46 g/mol. The structure features an imidazolidinone core that is critical for its biological activity.

PropertyValue
Molecular FormulaC20H22N2O2SC_{20}H_{22}N_2O_2S
Molecular Weight366.46 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of thioxoimidazolidinones exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values reported as low as 25 mg/mL for certain derivatives .

In a comparative study involving synthesized thioxoimidazolidinone derivatives, the compound demonstrated notable antibacterial activity, suggesting that modifications to the imidazolidinone structure can enhance efficacy against resistant strains .

Anticancer Activity

The anticancer potential of thioxoimidazolidinones has been explored through various in vitro studies. For instance, compounds related to this class have been tested against glioblastoma and breast cancer cell lines, showing cytotoxic effects at nanomolar concentrations . Morphological changes consistent with apoptosis were observed, indicating that these compounds may induce programmed cell death in cancer cells.

A specific study highlighted that a thioxoimidazolidinone derivative exhibited an IC50 value in the low nanomolar range against breast adenocarcinoma cells, outperforming conventional chemotherapeutics like etoposide.

The mechanisms underlying the biological activities of thioxoimidazolidinones are multifaceted:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : The interaction with various molecular targets such as receptors or signaling pathways has been proposed but requires further elucidation through detailed molecular docking studies.

Study 1: Antibacterial Efficacy

A recent investigation synthesized a series of thioxoimidazolidinone derivatives and evaluated their antibacterial properties against clinical isolates. The study found that modifications at the phenyl ring significantly impacted the antibacterial potency, with some derivatives achieving MIC values comparable to standard antibiotics .

Study 2: Anticancer Properties

In vitro assays conducted on glioblastoma cell lines demonstrated that specific thioxoimidazolidinone derivatives induced significant cytotoxicity and apoptosis. The study utilized flow cytometry to quantify apoptotic cells and assessed morphological changes using microscopy techniques .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thioxoimidazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . In a study evaluating novel derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 25 mg/mL against these pathogens .

Anticancer Potential

Thioxoimidazolidinones have also been investigated for their anticancer properties. Some derivatives have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of these compounds, including the thioxo group, are believed to play a crucial role in their interaction with cellular targets, potentially leading to enhanced anticancer activity .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thioxoimidazolidinone derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. Among the tested compounds, one derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the imidazolidinone structure can enhance efficacy .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that specific thioxoimidazolidinone derivatives could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis and caspase activation assays. These findings highlight the potential of these compounds as lead candidates for developing new anticancer therapies .

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

Compound 5 : N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

  • Core Structure: Combines thioxothiazolidinone and quinazolinone moieties.
  • Key Difference: The target compound’s imidazolidinone core may offer distinct hydrogen-bonding interactions compared to Compound 5’s thiazolidinone ring, altering target selectivity .

Compounds 24 and 25: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide and 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol

  • Core Structure : Cyclopenta(b)thiophene and triazin derivatives.
  • Activity : Inhibit tyrosine kinase receptors in MCF7 cells via ATP-binding site competition .
  • Key Difference : The target compound lacks the sulfamoyl group present in Compound 24, which may reduce solubility but enhance membrane permeability .

Thiazolidinone and Thioacetamide Derivatives

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

  • Core Structure: Thiazolidinone with sulfonyl and phenylimino substituents.
  • Key Difference: The sulfonyl group may reduce hydrogen-bond donor capacity, affecting protein-binding efficiency relative to the target’s thioxoimidazolidinone .

N-(Substituted) Thioacetamide Quinazolinones (Compounds 5–10)

  • Core Structure: Quinazolinone linked to thioacetamide side chains.

Hydrogen Bonding and Crystallinity :

  • The thioxo group in the target compound likely participates in N–H···S hydrogen bonds, contrasting with sulfonyl or carbonyl interactions in analogs. This may influence crystal packing and stability, as seen in graph-set analyses of hydrogen-bonded networks .

Enzyme Inhibition :

  • α-Glucosidase Inhibition: Compounds like N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)quinazolin-2-yl]thio}acetamide () show activity via arylidene substituents. The target compound’s phenylamino group may mimic this activity but with altered steric effects .
  • Tyrosine Kinase Inhibition: The absence of a cyano group (cf. Compound 24 in ) in the target compound may reduce kinase affinity but improve off-target safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.